molecular formula C15H11N5OS B13891013 4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine

4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine

Cat. No.: B13891013
M. Wt: 309.3 g/mol
InChI Key: IVEDDZZBJJKZIS-UHFFFAOYSA-N
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Description

4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that features a unique combination of furan, pyrazole, pyridine, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives .

Scientific Research Applications

4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
  • 5-furan-2-yl-4H-[1,2,4]triazole-3-thiol

Uniqueness

4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine is unique due to its combination of multiple heterocyclic rings, which imparts diverse biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C15H11N5OS

Molecular Weight

309.3 g/mol

IUPAC Name

4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H11N5OS/c1-2-6-16-13(5-1)19-15-18-11(9-22-15)10-8-17-20-14(10)12-4-3-7-21-12/h1-9H,(H,17,20)(H,16,18,19)

InChI Key

IVEDDZZBJJKZIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C3=C(NN=C3)C4=CC=CO4

Origin of Product

United States

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